molecular formula C15H10N2O B193495 Bis(4-cyanophenyl)methanol CAS No. 134521-16-7

Bis(4-cyanophenyl)methanol

Cat. No. B193495
M. Wt: 234.25 g/mol
InChI Key: JNJWXPZHWUOYRZ-UHFFFAOYSA-N
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Description

Bis(4-cyanophenyl)methanol is a chemical compound with the molecular formula C15H10N2O and a molecular weight of 234.25 . It is a metabolite of Letrozole .


Molecular Structure Analysis

The molecular structure of Bis(4-cyanophenyl)methanol consists of 15 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

Bis(4-cyanophenyl)methanol has a predicted density of 1.27±0.1 g/cm3 . The melting point is 158-159 °C, and the predicted boiling point is 473.5±45.0 °C . The flash point is 240.139°C .

Scientific Research Applications

  • Lewis-Acid-Catalyzed Reactions : Bis(4-cyanophenyl)methanol can be involved in Lewis-acid-catalyzed reactions with cyclopropanes, leading to the production of polysubstituted cyclopentenes, methylenecyclobutanes, and dienes. This showcases its potential in organic synthesis and materials chemistry (Yao, Shi, & Shi, 2009).

  • Platinum Catalyst for Methanol Oxidation : In the field of electrochemistry, Bis(4-cyanophenyl)methanol is relevant in studies involving platinum catalysts for methanol oxidation. This is particularly important for fuel cell technology and energy applications (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

  • Photolysis Studies : Research on the photolysis of compounds related to Bis(4-cyanophenyl)methanol, such as Bis(4-methoxyphenyl) methylphosphonate, has implications for photochemical processes and material science applications (Nakamura, Sawasaki, Okamoto, & Takamuku, 1994).

  • Squaraine Dye Studies : The compound has been studied in the context of squaraine dyes, contributing to the understanding of excited-state properties and fluorescence enhancement, relevant in photophysics and photochemistry (Das, Kamat, Barré, Thomas, Ajayaghosh, & George, 1992).

  • N-Heterocyclic Carbene-Silver Complex Synthesis : Bis(4-cyanophenyl)methanol is also important in the synthesis of N-heterocyclic carbene-silver complexes, which have applications in antimicrobial treatments, especially for resistant respiratory pathogens (Kascatan-Nebioglu et al., 2006).

  • Palladium Nanoparticles as Catalysts : The stabilization of palladium nanoparticles using derivatives of Bis(4-cyanophenyl)methanol demonstrates its role in catalysis, particularly for Suzuki cross-coupling and Heck reactions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

  • Aromatic Amine Methylation : Its role in the selective methylation of aromatic amines using methanol is highlighted, showcasing its utility in organic synthesis and pharmaceutical applications (Ogata, Nara, Fujiwhara, Matsumura, & Kayaki, 2018).

Safety And Hazards

The safety data sheet for Bis(4-cyanophenyl)methanol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Bis(4-cyanophenyl)methanol is available for purchase as a reference standard from the National Measurement Institute Australia (NMIA) . This suggests its potential use in research and industrial applications.

properties

IUPAC Name

4-[(4-cyanophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJWXPZHWUOYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440392
Record name Bis(4-cyanophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-cyanophenyl)methanol

CAS RN

134521-16-7
Record name Bis(4-cyanophenyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134521-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-cyanophenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134521167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-cyanophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4,4'-(hydroxymethylene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(4-CYANOPHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
GM Bican, JC Colev, M Ionică - Advanced Topics in …, 2018 - spiedigitallibrary.org
The increase in the number of cases of breast cancer required the development of new pharmaceutical formulas, letrozole being one of the drugs used for this purpose. Treatment with …
Number of citations: 1 www.spiedigitallibrary.org
U Mareck, G Sigmund, G Opfermann, H Geyer… - 2004 - dshs-koeln.de
… metabolite bis-4-cyanophenyl-methanol The major route of elimination of letrozole is via metabolism to a pharmacological inactive carbinol metabolite bis-4-cyanophenyl-methanol [1,2,…
Number of citations: 7 www.dshs-koeln.de
D Favretto, R Snenghi, R Pertile… - Drug Testing and …, 2019 - Wiley Online Library
Letrozole is an aromatase inhibitor, used to treat postmenopausal women with hormone receptor‐positive or unknown advanced breast cancer. It is prohibited in sport because it is …
B Dong, DY Wang, WJ Wang - Microporous and Mesoporous Materials, 2020 - Elsevier
Pore-wall function of covalent triazine frameworks (CTFs) is crucial for their applications, however, the post functionalization of CTFs for CO 2 capture is scarce. Here we first obtained a …
Number of citations: 19 www.sciencedirect.com
N Ichinose, J Hobo, S Tojo, T Majima - Chemical Physics Letters, 2000 - Elsevier
Transient absorption measurement of radical anions of 1,1-diarylmethanols bearing electron-withdrawing groups in dimethyl-formamide at room temperature has revealed that …
Number of citations: 15 www.sciencedirect.com
S González-Rubio, N Caballero-Casero… - … of Chromatography A, 2023 - Elsevier
Multiclass screening methods involving hundreds of structurally unrelated compounds are becoming essential in many control labs and research areas. Accurate mass screening of a …
Number of citations: 2 www.sciencedirect.com
PM Wood, LWL Woo, A Humphreys… - The Journal of steroid …, 2005 - Elsevier
The role of aromatase inhibitors in the treatment of hormone-dependent breast cancer is well established. However, it is now recognised that steroid sulphatase (STS) inhibitors …
Number of citations: 55 www.sciencedirect.com
T Ohshima, J Ipposhi, Y Nakahara… - Advanced Synthesis …, 2012 - Wiley Online Library
Direct aminations of allylic alcohols, benzylic alcohols, and benzhydrols with electron‐withdrawing (F, Br, I, NO 2 , or CN) substituents were efficiently catalyzed by aluminum triflate [Al(…
Number of citations: 68 onlinelibrary.wiley.com
T Sobolevsky, B Ahrens - Drug testing and analysis, 2021 - Wiley Online Library
In the recent years, a lot of effort was put into the development of multiclass initial testing procedures (ITP) to streamline analytical workflow in antidoping laboratories. Here, a high‐…
A Lommen, A Elaradi, A Vonaparti… - Rapid …, 2019 - Wiley Online Library
Rationale Retroactive analysis of previously tested urine samples has become an important sports anti‐doping tool. Retroactive reprocessing of old data files acquired from a generic …

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